molecular formula C₉H₁₀FIN₂O₅ B117735 2'-Deoxy-2'-fluoro-5-iodouridine CAS No. 55612-21-0

2'-Deoxy-2'-fluoro-5-iodouridine

Cat. No. B117735
CAS RN: 55612-21-0
M. Wt: 372.09 g/mol
InChI Key: IPVFGAYTKQKGBM-UAKXSSHOSA-N
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Description

2’-Deoxy-2’-fluoro-5-iodouridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc . It is also an antiviral drug and nucleoside analogue with anti-hepatitis B activity .


Synthesis Analysis

The synthesis and conformational analysis of a 2’,3’-dideoxy-2’,3’-difluoro and a 2’-deoxy-2’-fluoro uridine derivative provide an insight into the reaction mechanism . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation mechanism .


Molecular Structure Analysis

The molecular formula of 2’-Deoxy-2’-fluoro-5-iodouridine is C9H10FIN2O5 . Its average mass is 372.089 Da and its monoisotopic mass is 371.961823 Da .


Chemical Reactions Analysis

Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Deoxy-2’-fluoro-5-iodouridine is 372.09 . It appears as a solid, white to off-white in color . It is soluble in DMSO at a concentration of 125 mg/mL .

Scientific Research Applications

Anticancer Applications

2’-Deoxy-2’-fluoro-5-iodouridine is recognized as a purine nucleoside analog, which has shown broad antitumor activity, especially targeting indolent lymphoid malignancies . The mechanisms through which this compound exerts its anticancer effects primarily include the inhibition of DNA synthesis and the induction of apoptosis . These properties make it an area of interest in the research and treatment of various cancers, particularly those involving lymphoid tissues.

Enzyme-Catalyzed Reactions

2’-Deoxy-2’-fluoro-5-iodouridine has been used as a substrate for enzyme-catalyzed reactions. It is a modified nucleoside base with a fluorine atom and an iodine atom in place of the hydroxyl group and the hydrogen atom, respectively. This makes it a useful tool for studying the mechanism of action of enzymes.

Biochemical and Physiological Effects

The compound has been used as a model for studying biochemical and physiological effects. The presence of the fluorine and iodine atoms in the compound allows for unique interactions with biological systems, providing valuable insights into the effects of these elements on biochemical processes.

Radiosensitization

5-Iodo-2′-deoxyuridine, a related compound, is used as a radiosensitizer in human cancer studies . Given the structural similarity, 2’-Deoxy-2’-fluoro-5-iodouridine may also have potential applications in this area.

DNA Synthesis Studies

Thymidine analogs like 2’-Deoxy-2’-fluoro-5-iodouridine are useful for the study of DNA synthesis . They can be incorporated into DNA in place of thymidine, allowing researchers to track DNA replication and repair processes .

Safety and Hazards

When handling 2’-Deoxy-2’-fluoro-5-iodouridine, it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVFGAYTKQKGBM-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-2'-fluoro-5-iodouridine

CAS RN

55612-21-0
Record name 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 2
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 3
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 4
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 5
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 6
2'-Deoxy-2'-fluoro-5-iodouridine

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